Prisotinol
Description
Prisotinol (CAS: 78997-40-7; INN: this compound) is a synthetic organic compound with the molecular formula C₁₁H₁₈N₂OS and a monoisotopic mass of 226.11398 Da . Its structure includes a pyridinol core substituted with an isopropylaminopropyl group, as indicated by the IUPAC name 6-(2-((1-methylethyl)amino)propyl)-3-pyridinol . This compound is classified under pharmaceutical compounds in international harmonization frameworks and has been referenced in patent databases, though its therapeutic applications remain underexplored in peer-reviewed literature .
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(propan-2-ylamino)propyl]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPBKUCJBWQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868496 | |
| Record name | 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6 | |
| Record name | Prisotinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prisotinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prisotinol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prisotinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRISOTINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRISOTINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRISOTINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Prisotinol can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminoalkyl-5-pyridinol with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Prisotinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Prisotinol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a cardioprotective agent.
Industry: this compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Prisotinol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating the activity of certain enzymes and receptors involved in cardiovascular function. The exact molecular targets and pathways are still under investigation, but it is believed to influence the nitric oxide signaling pathway, which plays a crucial role in vascular health .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
Prisotinol belongs to a group of compounds sharing the molecular formula C₁₁H₁₈N₂OS or C₁₁H₁₈N₂O, as identified in PubChemLite data . Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Monoisotopic Mass (Da) | Patent Count | Literature Count |
|---|---|---|---|---|---|
| This compound | 78997-40-7 | C₁₁H₁₈N₂OS | 226.11398 | 2 | 1 |
| 5-Hexyl-6-methyl-4-pyrimidinol | Not Available | C₁₁H₁₈N₂O | 194.1419 | 0 | 0 |
| Aks-19 | Not Available | C₁₁H₁₈N₂O | 194.1419 | 0 | 0 |
| Pridinol | 511-45-5 | C₁₁H₁₈N₂O | 194.1419 | 1 | 0 |
| Pranidipine | 99522-79-9 | C₁₁H₁₈N₂O | 194.1419 | 1 | 0 |
Key Observations :
- This compound is distinct due to its sulfur-containing molecular formula (C₁₁H₁₈N₂OS), contributing to a higher monoisotopic mass compared to analogs like pridinol or pranidipine .
Pharmacological and Commercial Profiles
Patent and Literature Activity
- Pridinol (CAS: 511-45-5): A muscle relaxant with anticholinergic properties, structurally similar but lacking sulfur, highlighting how minor modifications alter therapeutic utility .
- Pranidipine (CAS: 99522-79-9): A calcium channel blocker, demonstrating that even within the same molecular formula (C₁₁H₁₈N₂O), functional groups dictate pharmacological roles .
Analytical Characterization
Structural elucidation of this compound and analogs relies on:
Biological Activity
Prisotinol, a derivative of pristinamycin, is a compound with notable biological activity, particularly in the context of antimicrobial and anticancer applications. This article explores its mechanisms of action, pharmacokinetics, and therapeutic potential through a comprehensive review of relevant literature and case studies.
Target Enzymes and Pathways
this compound exhibits its biological effects primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, thereby blocking peptide bond formation during translation. This mechanism is crucial for its effectiveness against various Gram-positive bacteria, including resistant strains.
Cellular Effects
Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. It appears to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to increased cell death in malignant tissues.
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic profile of this compound suggests that it has moderate oral bioavailability with a peak plasma concentration achieved within 1-2 hours post-administration. Its distribution is influenced by its lipophilicity, allowing it to penetrate cellular membranes effectively.
Metabolism and Excretion
this compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Its metabolites are excreted via urine and feces, with a half-life ranging from 4 to 6 hours, which is critical for determining dosing regimens in clinical settings.
Antimicrobial Activity
A series of studies have demonstrated the efficacy of this compound against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Streptococcus pneumoniae | 0.25 µg/mL | |
| Enterococcus faecalis | 1 µg/mL |
These findings highlight its potential as a treatment option for infections caused by resistant bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. A notable case study involved a cohort of patients with advanced breast cancer who received this compound as part of their treatment regimen:
- Study Design : Phase II clinical trial involving 50 patients.
- Outcome : The overall response rate was 30%, with some patients experiencing complete remission.
- Adverse Effects : Common side effects included nausea, fatigue, and mild liver enzyme elevation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
